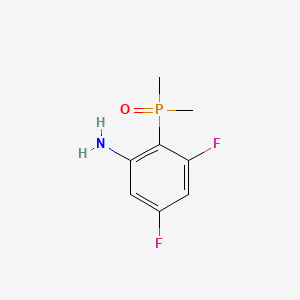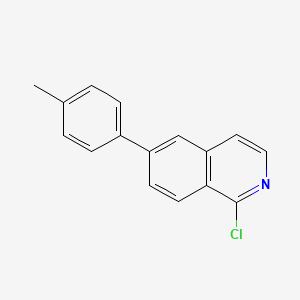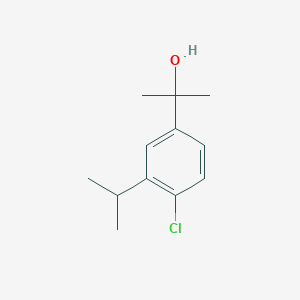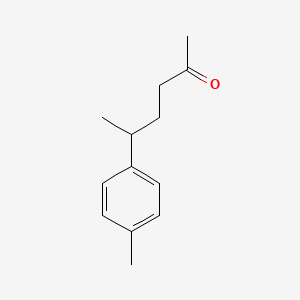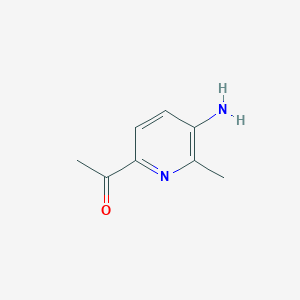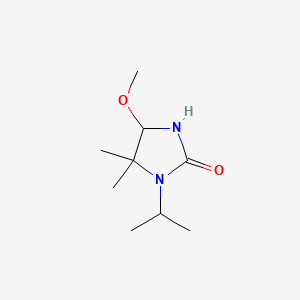![molecular formula C34H35NO3 B14017923 (1S)-2'-[(Dicyclohexylamino)carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14017923.png)
(1S)-2'-[(Dicyclohexylamino)carbonyl][1,1'-binaphthalene]-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2’-[(Dicyclohexylamino)carbonyl][1,1’-binaphthalene]-2-carboxylic acid is a complex organic compound known for its unique structural features and diverse applications in various fields of science. This compound is characterized by the presence of a binaphthalene core, which is a common motif in chiral ligands used in asymmetric synthesis. The dicyclohexylamino group adds to its steric bulk, making it a valuable compound in stereoselective reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2’-[(Dicyclohexylamino)carbonyl][1,1’-binaphthalene]-2-carboxylic acid typically involves multiple steps, starting from commercially available binaphthalene derivatives. One common method includes the introduction of the dicyclohexylamino group through a nucleophilic substitution reaction, followed by the formation of the carboxylic acid group via oxidation reactions. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(1S)-2’-[(Dicyclohexylamino)carbonyl][1,1’-binaphthalene]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form more complex derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The dicyclohexylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylate salts or esters, while reduction reactions can produce alcohols or amines.
科学的研究の応用
(1S)-2’-[(Dicyclohexylamino)carbonyl][1,1’-binaphthalene]-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Investigated for its potential role in enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the synthesis of advanced materials and catalysts for various chemical processes.
作用機序
The mechanism by which (1S)-2’-[(Dicyclohexylamino)carbonyl][1,1’-binaphthalene]-2-carboxylic acid exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing the activity of these targets. The pathways involved often include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of protein conformations.
類似化合物との比較
Similar Compounds
(1R)-2’-[(Dicyclohexylamino)carbonyl][1,1’-binaphthalene]-2-carboxylic acid: The enantiomer of the compound, with similar but distinct stereochemical properties.
(1S)-2’-[(Diphenylamino)carbonyl][1,1’-binaphthalene]-2-carboxylic acid: A similar compound with a diphenylamino group instead of a dicyclohexylamino group.
Uniqueness
The uniqueness of (1S)-2’-[(Dicyclohexylamino)carbonyl][1,1’-binaphthalene]-2-carboxylic acid lies in its steric bulk and chiral properties, which make it particularly effective in asymmetric synthesis and selective binding to molecular targets. Its structural features provide distinct advantages in various applications, setting it apart from other similar compounds.
特性
分子式 |
C34H35NO3 |
|---|---|
分子量 |
505.6 g/mol |
IUPAC名 |
1-[2-(dicyclohexylcarbamoyl)naphthalen-1-yl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C34H35NO3/c36-33(35(25-13-3-1-4-14-25)26-15-5-2-6-16-26)29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(37)38/h7-12,17-22,25-26H,1-6,13-16H2,(H,37,38) |
InChIキー |
FBVMJLFRAYRKCN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


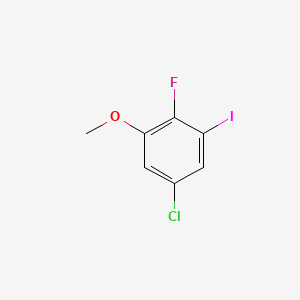
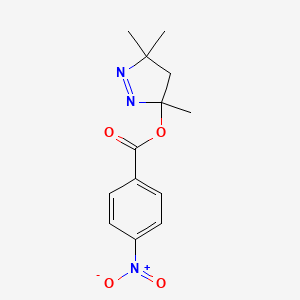


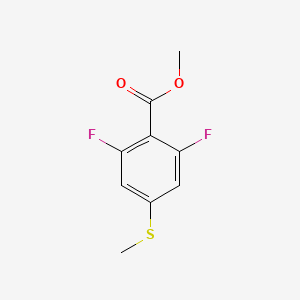
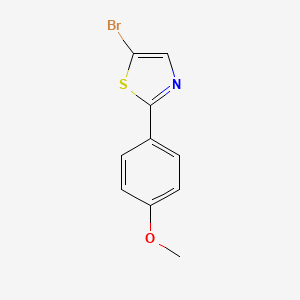

![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)
